N-Cinnamylpiperidine hydrochloride, (Z)-
Description
N-Cinnamylpiperidine hydrochloride, (Z)-, is a piperidine derivative characterized by a cinnamyl group (a phenylpropenyl substituent) attached to the nitrogen atom of the piperidine ring, with the (Z)-stereochemistry at the double bond. While direct data on this compound are absent in the provided evidence, its structural features align with analogs discussed in pharmacological and synthetic contexts. Piperidine derivatives are widely studied for their roles in modulating neurotransmitter systems, such as dopamine uptake inhibition, and their utility in organic synthesis due to their stereochemical and electronic properties .

Properties
CAS No. |
5443-55-0 |
|---|---|
Molecular Formula |
C14H20ClN |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
1-[(Z)-3-phenylprop-2-enyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15;/h1,3-4,7-10H,2,5-6,11-13H2;1H/b10-7-; |
InChI Key |
XNEFNIJPUKYNHX-VEZAGKLZSA-N |
Isomeric SMILES |
C1CCN(CC1)C/C=C\C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamylpiperidine hydrochloride, (Z)- typically involves the reaction of cinnamyl chloride with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the piperidine nitrogen attacks the electrophilic carbon of the cinnamyl chloride, resulting in the formation of N-Cinnamylpiperidine. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production methods for N-Cinnamylpiperidine hydrochloride, (Z)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-Cinnamylpiperidine hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cinnamyl group to a saturated alkyl chain.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Cinnamylpiperidine N-oxide.
Reduction: N-Alkylpiperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
N-Cinnamylpiperidine hydrochloride, (Z)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of N-Cinnamylpiperidine hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues from Lobelane Derivatives ()
highlights phenyl ring-substituted lobelane analogs, which share the piperidine core but differ in substituent patterns. Key comparisons include:
| Compound | Substituents | Biological Activity (Dopamine Uptake Inhibition) | Molecular Weight (g/mol) |
|---|---|---|---|
| GZ-246B | 2,6-bis(2-phenylethyl)piperidine | Moderate activity | ~386.9 |
| GZ-274B | 2,6-bis(2-(2-fluorophenyl)ethyl)piperidine | Enhanced activity due to electronegative F | ~423.0 |
| GZ-253B | 2,6-bis(2-(4-methylphenyl)ethyl)piperidine | Reduced activity compared to GZ-274B | ~415.0 |
| Hypothetical N-Cinnamylpiperidine | N-cinnamyl (Z-configuration) | Predicted: Moderate-to-high activity | ~279.8 (estimated) |
Key Findings :
- Substituent Effects: Electronegative groups (e.g., fluorine in GZ-274B) enhance binding to the vesicular monoamine transporter (VMAT) compared to methyl or methoxy groups . The cinnamyl group’s conjugated π-system may similarly improve binding affinity through hydrophobic interactions.
Carbobenzyloxy (Cbz)-Protected Piperidine Derivatives ()
evaluates N-Cbz-2-piperidinecarboxylic acid and its structural analogs, focusing on synthetic routes and similarity metrics:
Key Findings :
- Synthetic Flexibility : Cbz-protected analogs are synthesized via coupling agents (e.g., EDC/HOBt), whereas N-cinnamylpiperidine may require stereoselective methods for (Z)-isomer control.
- Similarity Metrics : High-scoring analogs (e.g., Methyl N-Cbz-piperidine-2-carboxylate, 0.97) share rigid backbone features, suggesting that N-cinnamylpiperidine’s planar cinnamyl group may reduce similarity to bulkier Cbz derivatives .
Functional and Pharmacological Implications
Dopamine Uptake Inhibition ()
Piperidine analogs with bis-phenylethyl substituents (e.g., GZ-246B) exhibit moderate VMAT inhibition, while fluorinated derivatives (e.g., GZ-274B) show enhanced potency. N-Cinnamylpiperidine’s conjugated system may mimic fluorophenyl effects, though its mono-substitution could reduce efficacy compared to bis-substituted analogs .
Solubility and Bioavailability
- Cinnamyl vs. Cbz Groups : The cinnamyl group’s hydrophobicity may lower aqueous solubility compared to Cbz-protected carboxylates, impacting bioavailability.
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